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molecular formula C7H4BrNO4 B018962 2-Bromo-4-nitrobenzoic acid CAS No. 16426-64-5

2-Bromo-4-nitrobenzoic acid

Cat. No. B018962
M. Wt: 246.01 g/mol
InChI Key: CEXGTXNIIFSPSF-UHFFFAOYSA-N
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Patent
US07732466B2

Procedure details

Prepared analogously to Example 1a from 2-bromo-4-nitro-benzoic acid and pyrrolidine with TBTU and NMM in DMF.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Name
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0 (± 1) mol
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reactant
Reaction Step One
Name
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
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0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.[NH:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1.CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.[B-](F)(F)(F)F.CN1CCOCC1>CN(C=O)C>[Br:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4]([N:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1)=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=CC1C(=O)N1CCCC1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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